Anapterin

Vue d'ensemble

Description

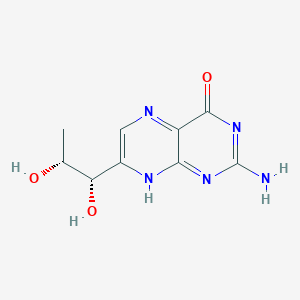

Anapterin is a derivative of Neopterin, which is a precursor in the biosynthesis of Biopterin . It has the molecular formula C9H11N5O3 and a molecular weight of 237.22 g/mol . This compound is a pterin compound that plays a role in various biochemical processes.

Méthodes De Préparation

Industrial Production Methods: Industrial production of Anapterin would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Anapterin can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

Treatment of Hyperphenylalaninemia

One of the primary applications of Anapterin is in the treatment of hyperphenylalaninemia, a metabolic disorder caused by phenylalanine hydroxylase deficiency. Research has indicated that this compound can serve as a potential therapeutic agent by:

- Reducing Phenylalanine Levels: Studies suggest that this compound may help lower elevated phenylalanine levels in patients with HPA, thereby preventing neurological damage associated with the disorder .

- Supporting Enzymatic Activity: As a pterin derivative, this compound may enhance the activity of enzymes involved in phenylalanine metabolism, providing an alternative pathway for its degradation .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to:

- Protect Neuronal Cells: In vitro studies demonstrate that this compound can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

- Enhance Neurotransmitter Synthesis: By influencing the synthesis pathways of neurotransmitters such as dopamine and serotonin, this compound may play a role in managing mood disorders and cognitive functions .

Enzyme Activity Studies

This compound is utilized in biochemical research to study enzyme activities associated with pterin metabolism. Its role as a substrate or cofactor provides insights into:

- Enzymatic Mechanisms: Understanding how this compound interacts with specific enzymes can elucidate metabolic pathways and their regulation .

- Drug Development: The biochemical properties of this compound can inform drug design strategies aimed at enhancing enzyme function or inhibiting pathological processes.

Genetic Research

In genetic studies, particularly those focusing on metabolic disorders, this compound serves as a marker for:

- Mutational Analysis: Its presence or absence can indicate specific genetic mutations affecting pterin metabolism pathways .

- Therapeutic Target Identification: Research into this compound's role may lead to the identification of new therapeutic targets for genetic disorders related to amino acid metabolism.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Anapterin involves its role as a precursor in the biosynthesis of Biopterin. Biopterin is essential for the function of several enzymes, including those involved in the synthesis of neurotransmitters. This compound likely exerts its effects by influencing these biochemical pathways and molecular targets.

Comparaison Avec Des Composés Similaires

Neopterin: A precursor to Anapterin and involved in the same biosynthetic pathway.

Biopterin: The end product of the biosynthesis pathway involving this compound.

Primapterin: Another pterin compound with similar biochemical roles.

Uniqueness: this compound is unique in its specific role as a derivative of Neopterin and its involvement in the biosynthesis of Biopterin. Its chemical structure and functional groups distinguish it from other pterin compounds.

Activité Biologique

Anapterin, a 7-substituted pterin, has garnered attention in biochemical research due to its involvement in various metabolic pathways, particularly in the context of phenylalanine metabolism. This article delves into the biological activity of this compound, focusing on its biochemical roles, interactions, and implications in metabolic disorders.

Overview of this compound

This compound is structurally related to other pterins and plays a role as a cofactor in enzymatic reactions. It is primarily synthesized from tetrahydrobiopterin (BH4) during the hydroxylation of phenylalanine. The formation of this compound is significant in understanding disorders like hyperphenylalaninemia (HPA), where its levels can indicate metabolic dysfunctions.

Biochemical Pathways Involving this compound

This compound is implicated in several key biochemical pathways:

- Phenylalanine Hydroxylation : this compound is formed during the enzymatic conversion of phenylalanine to tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH). This process requires BH4 as a cofactor, and any disruption can lead to an accumulation of phenylalanine and subsequent neurological issues .

- Role as a Cofactor : Although primarily associated with PAH activity, this compound may also interact with other enzymes involved in pteridine metabolism. Its exact role remains under investigation, but it is hypothesized to participate in redox reactions within the metabolic pathways .

1. Case Study on Anapterinuria

A notable case study highlighted patients with anapterinuria, a condition characterized by elevated levels of this compound in urine. This condition often correlates with deficiencies in the enzyme 4α-carbinolamine dehydratase, which affects the conversion of BH4 derivatives .

Key Findings :

- Patients exhibited significantly higher levels of this compound compared to biopterin.

- The study suggested that this compound may serve as a cofactor for PAH under specific metabolic conditions, indicating its potential role in compensating for enzyme deficiencies.

| Parameter | Normal Levels | Anapterinuria Levels |

|---|---|---|

| This compound (µmol/L) | <0.5 | 4.0 - 8.0 |

| Biopterin (µmol/L) | 0.2 - 0.5 | <0.1 |

2. Enzymatic Activity Studies

Research has demonstrated that the accumulation of this compound can inhibit PAH activity, leading to further complications in phenylalanine metabolism. In vitro studies indicated that high concentrations of this compound could reduce the efficiency of PAH, exacerbating hyperphenylalaninemia symptoms .

Implications for Metabolic Disorders

The biological activity of this compound has critical implications for understanding metabolic disorders such as phenylketonuria (PKU) and HPA:

- Diagnostic Marker : Elevated levels of this compound may serve as a biomarker for diagnosing certain metabolic disorders related to pteridine metabolism.

- Therapeutic Target : Understanding how this compound interacts with PAH and other enzymes could lead to novel therapeutic approaches for managing conditions like PKU.

Propriétés

IUPAC Name |

2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156397 | |

| Record name | Anapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-53-9 | |

| Record name | Anapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.